

"spectroscopic data (NMR, IR, Mass Spec) of N-(3-Sulfopropyl)-L-alanine"

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Compound of Interest

Compound Name: *N*-(3-Sulfopropyl)-L-alanine

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Spectroscopic Profile of N-(3-Sulfopropyl)-L-alanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for **N-(3-Sulfopropyl)-L-alanine**, a derivative of the amino acid L-alanine. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document presents a comprehensive analysis based on the known spectroscopic characteristics of its constituent moieties: L-alanine and N-alkylsulfonic acids. This guide is intended to serve as a reference for the identification and characterization of **N-(3-Sulfopropyl)-L-alanine** and similar compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **N-(3-Sulfopropyl)-L-alanine**. These predictions are derived from the analysis of structurally related compounds.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for **N-(3-Sulfopropyl)-L-alanine**

Protons	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
H α (Alanine)	3.5 - 3.8	Quartet	~7
H β (Alanine, CH $_3$)	1.4 - 1.6	Doublet	~7
H1' (Propyl)	3.0 - 3.3	Triplet	~7
H2' (Propyl)	1.9 - 2.2	Multiplet	~7
H3' (Propyl)	2.8 - 3.1	Triplet	~7

Note: Chemical shifts are referenced to a standard (e.g., TMS) and can be influenced by the solvent, pH, and temperature.

Predicted ^{13}C NMR Data

Table 2: Predicted ^{13}C NMR Chemical Shifts for **N-(3-Sulfopropyl)-L-alanine**

Carbon	Predicted Chemical Shift (ppm)
C=O (Carboxyl)	175 - 180
C α (Alanine)	50 - 55
C β (Alanine, CH $_3$)	15 - 20
C1' (Propyl)	45 - 50
C2' (Propyl)	25 - 30
C3' (Propyl)	50 - 55

Note: These are approximate chemical shifts and can vary based on experimental conditions.

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted Main IR Absorption Bands for **N-(3-Sulfopropyl)-L-alanine**

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
O-H stretch (Carboxylic acid)	2500 - 3300	Broad
N-H stretch (Secondary amine salt)	2400 - 2800	Broad
C=O stretch (Carboxylic acid)	1700 - 1730	Strong
N-H bend (Amine salt)	1570 - 1620	Medium
S=O stretch (Sulfonate)	1150 - 1250 (asymmetric)	Strong
S=O stretch (Sulfonate)	1030 - 1080 (symmetric)	Strong
S-O stretch (Sulfonate)	750 - 1000	Strong
C-N stretch	1100 - 1200	Medium

Predicted Mass Spectrometry Data

Table 4: Predicted m/z Values for Key Fragments of **N-(3-Sulfopropyl)-L-alanine** in Mass Spectrometry

Ion	Predicted m/z	Fragmentation Pathway
[M+H] ⁺	212.06	Molecular ion (positive ion mode)
[M-H] ⁻	210.05	Molecular ion (negative ion mode)
[M-COOH] ⁺	167.07	Loss of the carboxyl group
[C ₃ H ₆ NO ₂] ⁺	88.04	Cleavage of the N-propyl bond
[C ₃ H ₇ SO ₃] ⁺	123.01	Cleavage of the N-alanine bond

Note: The exact mass and fragmentation pattern will depend on the ionization technique used (e.g., ESI, MALDI).

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a compound like **N-(3-Sulfopropyl)-L-alanine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical and will affect the chemical shifts.
- ¹H NMR Acquisition:
 - Use a 400 MHz or higher field NMR spectrometer.
 - Acquire a standard one-dimensional ¹H spectrum.
 - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.
 - Process the data with appropriate phasing and baseline correction.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum.
 - Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
 - Advanced techniques like DEPT can be used to distinguish between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet.

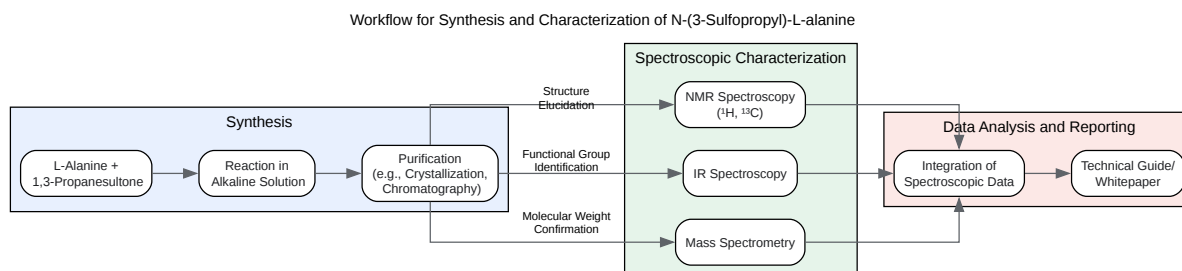
- Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
- Data Acquisition:
 - Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
 - Typically, scan the range from 4000 to 400 cm^{-1} .
 - Acquire 16-32 scans for a good signal-to-noise ratio.
 - Perform a background scan of the empty sample holder or pure KBr pellet.

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile/water).
- Data Acquisition (Electrospray Ionization - ESI):
 - Infuse the sample solution into the ESI source of the mass spectrometer.
 - Acquire spectra in both positive and negative ion modes.
 - Typical ESI conditions: capillary voltage of 3-5 kV, nebulizer gas flow of 1-2 L/min, drying gas temperature of 200-300 °C.
 - For fragmentation analysis (MS/MS), select the parent ion and apply collision-induced dissociation (CID).

Visualization of the Synthetic and Analytical Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a novel amino acid derivative such as **N-(3-Sulfopropyl)-L-alanine**.



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Caption: A flowchart illustrating the key stages from synthesis to final spectroscopic analysis and reporting for **N-(3-Sulfopropyl)-L-alanine**.

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